[4-(Cyclohexylmethoxy)phenyl]boronic acid
Overview
Description
“[4-(Cyclohexylmethoxy)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C13H19BO3 . It has an average mass of 234.099 Da and a monoisotopic mass of 234.142731 Da .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds such as phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a boron atom connected to an oxygen atom and a phenyl ring. The boron atom is also connected to a cyclohexylmethoxy group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include an average mass of 234.099 Da and a monoisotopic mass of 234.142731 Da .Scientific Research Applications
Organic Chemistry and Synthesis : Boronic acids, including derivatives similar to [4-(Cyclohexylmethoxy)phenyl]boronic acid, are significant in the field of organic chemistry. They act as intermediates and building blocks in synthesis, and have applications in sensing, protein manipulation, therapeutics, and biological labeling. The addition of an aminophosphonic acid group to boronic acids opens new opportunities for application, as shown in studies of multifunctional compounds (Zhang et al., 2017). Boronic acid-catalyzed reactions, such as the aza-Michael addition of hydroxamic acid, demonstrate the versatility of boronic acids in organic reactions (Hashimoto et al., 2015).
Materials Science : In materials science, phenyl boronic acids are used to modify the properties of materials like single-walled carbon nanotubes. The structure-function relationship of these modifications can lead to changes in properties like photoluminescence, demonstrating the potential for sensor development and other applications (Mu et al., 2012).
Biomedical Applications : In the biomedical field, boronic acids are explored for their potential in therapeutics. For instance, phenylboronic-acid-modified nanoparticles have been investigated for their antiviral properties, particularly against the Hepatitis C virus (Khanal et al., 2013). Furthermore, boronic acid polymers are being developed for applications in treating diseases like HIV, obesity, diabetes, and cancer due to their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
Sensor Development : The unique interactions of boronic acids with diols and Lewis bases have led to their use in various sensing applications. These interactions enable the development of sensors for homogeneous assays and heterogeneous detection, including the detection of sugars and other biomolecules in biological samples (Lacina et al., 2014).
Mechanism of Action
Target of Action
The primary target of [4-(Cyclohexylmethoxy)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its target through a process called transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the formation of new organic compounds through the creation of carbon-carbon bonds .
Pharmacokinetics
The compound’s stability, readiness for preparation, and environmentally benign nature suggest it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This leads to the synthesis of new organic compounds, expanding the diversity and complexity of potential chemical structures .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions , suggesting that this compound can perform effectively in a variety of chemical environments .
Future Directions
Boronic acids, including “[4-(Cyclohexylmethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are also used in the development of therapeutics, separation technologies, and in polymers for the controlled release of insulin .
Biochemical Analysis
Biochemical Properties
[4-(Cyclohexylmethoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases and kinases. These enzymes are crucial in regulating various cellular processes, including signal transduction and metabolism. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of serine proteases, thereby inhibiting their activity. This interaction is essential for studying enzyme mechanisms and developing therapeutic agents .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting serine proteases, this compound can alter the proteolytic processing of signaling molecules, thereby affecting downstream signaling pathways. This modulation can lead to changes in gene expression profiles and metabolic activities, impacting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety interacts with the hydroxyl groups of serine residues in the active sites of enzymes, forming a tetrahedral boronate ester complex. This interaction inhibits enzyme activity by blocking substrate access to the active site. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions but may degrade over extended periods, leading to a gradual loss of activity. Long-term exposure to this compound can result in sustained inhibition of target enzymes, affecting cellular processes such as metabolism and signal transduction .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed where the compound’s efficacy plateaus, and further increases in dosage do not enhance its inhibitory activity but may increase toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, inhibition of serine proteases by this compound can alter the processing of metabolic intermediates, impacting overall metabolic homeostasis .
Properties
IUPAC Name |
[4-(cyclohexylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11,15-16H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOJKGOXRZMOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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